4-Fluorobenzenesulfonyl chloride
Overview
Description
4-Fluorobenzenesulfonyl chloride is an organic compound with the molecular formula C6H4ClFO2S and a molecular weight of 194.61 g/mol . It is a white to light brown crystalline solid that is commonly used as an intermediate in organic synthesis . This compound is known for its strong electron-withdrawing fluorine atom, which makes it a valuable reagent in various chemical reactions .
Scientific Research Applications
4-Fluorobenzenesulfonyl chloride has a wide range of applications in scientific research, including:
Safety and Hazards
4-Fluorobenzenesulfonyl chloride is classified as a skin corrosive and eye irritant . It causes severe skin burns and eye damage . It may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye/face protection .
Mechanism of Action
Target of Action
4-Fluorobenzenesulfonyl chloride (4-FBSC) is primarily used as an activating agent for the covalent attachment of biological substances to a variety of solid supports . The primary targets of 4-FBSC are the hydroxyl and amine groups present in these biological substances .
Mode of Action
The mode of action of 4-FBSC involves the formation of a covalent bond with its targets. The strong electron-withdrawing property of the fluoride atom in 4-FBSC makes it an excellent activating agent . This allows for the formation of a strong covalent bond with the hydroxyl or amine groups in the biological substances, thereby attaching them to the solid supports .
Result of Action
The primary result of 4-FBSC’s action is the attachment of biological substances to solid supports . This can facilitate various experimental procedures, such as the study of proteins by fluorine NMR .
Action Environment
The action of 4-FBSC is sensitive to the environment. It is sensitive to moisture and stable at room temperature . High temperatures can cause it to decompose, producing toxic gases such as hydrogen chloride and hydrogen fluoride . It is also corrosive to metals, and can release flammable hydrogen gas upon contact . Therefore, the efficacy and stability of 4-FBSC can be significantly influenced by environmental factors such as temperature, humidity, and the presence of metals .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 4-Fluorobenzenesulfonyl chloride acts as an activating agent. It interacts with various biomolecules, enabling their covalent attachment to solid supports . The nature of these interactions is largely influenced by the strong electron-withdrawing property of the fluoride atom in the this compound molecule .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily related to its role as an activating agent. It facilitates the covalent attachment of biological substances to solid supports, which can influence various biochemical processes . Detailed information about its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression is currently lacking in the literature.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluorobenzenesulfonyl chloride is typically synthesized from 4-fluorobenzenesulfonic acid through a chlorination reaction . The process involves the following steps:
Starting Material: 4-Fluorobenzenesulfonic acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial production to achieve efficient and cost-effective synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Fluorobenzenesulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives.
Oxidation: Although less common, it can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Thiols: Formed by the reaction with thiols.
Comparison with Similar Compounds
4-Fluorobenzenesulfonyl chloride can be compared with other sulfonyl chlorides, such as:
4-Chlorobenzenesulfonyl chloride: Similar in structure but with a chlorine atom instead of a fluorine atom.
4-Bromobenzenesulfonyl chloride: Contains a bromine atom, which also has a lower electron-withdrawing ability compared to fluorine, making it less reactive.
4-Methoxybenzenesulfonyl chloride: Contains a methoxy group, which is an electron-donating group, making it significantly less reactive than this compound.
The uniqueness of this compound lies in its strong electron-withdrawing fluorine atom, which enhances its reactivity and makes it a valuable reagent in various chemical reactions .
Properties
IUPAC Name |
4-fluorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFO2S/c7-11(9,10)6-3-1-5(8)2-4-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXHJFKKRGVUMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059846 | |
Record name | Benzenesulfonyl chloride, 4-fluoro- | |
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Molecular Weight |
194.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point = 30 deg C; [ChemIDplus] White solid; mp = 35-38 deg C; [Alfa Aesar MSDS] | |
Record name | 4-Fluorobenzenesulfonyl chloride | |
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CAS No. |
349-88-2 | |
Record name | 4-Fluorobenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=349-88-2 | |
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Record name | 4-Fluorobenzenesulfonyl chloride | |
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Record name | 4-Fluorobenzenesulfonyl chloride | |
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Record name | Benzenesulfonyl chloride, 4-fluoro- | |
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Record name | Benzenesulfonyl chloride, 4-fluoro- | |
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Record name | 4-fluorobenzenesulphonyl chloride | |
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Record name | 4-Fluorobenzenesulfonyl chloride | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-fluorobenzenesulfonyl chloride (fosyl chloride) useful in attaching biomolecules to solid supports?
A1: this compound is an excellent activating agent for attaching biomolecules like enzymes and antibodies to solid supports due to the strong electron-withdrawing nature of its fluorine atom []. This property enables it to react rapidly with hydroxyl groups, forming 4-fluorobenzenesulfonate leaving groups which facilitate the covalent attachment of biomolecules [].
Q2: Can you provide an example of how this compound has been used in materials science?
A2: Researchers have employed this compound as an orthogonal initiator in the synthesis of well-defined polystyrene-b-aromatic polyether block copolymers []. This involved using this compound to initiate atom transfer radical polymerization (ATRP) followed by chain-growth condensation polymerization (CGCP) to create the desired block copolymer structure [].
Q3: How does the presence of the sulfonylonio group in derivatives of this compound influence their reactivity?
A3: The sulfonylonio group, when introduced into derivatives of this compound, exerts a significant electrostatic effect that enhances their reactivity in SNAr reactions []. This activation allows these reactions to proceed efficiently under milder conditions [].
Q4: Has this compound been used in the development of any potentially therapeutic agents?
A4: Yes, research has explored the synthesis of benzenesulfonamide-1,2,3-triazole hybrids starting from this compound [, ]. One such hybrid (compound 7c) exhibited potent antiproliferative activity against ovarian cancer cells (OVCAR-8) in both in vitro and in vivo studies [, ]. These findings suggest that this compound could be a valuable building block in the development of novel antitumor agents.
Q5: Are there any known challenges or limitations associated with using this compound in materials synthesis?
A5: One challenge observed when using this compound-derived macroinitiators in block copolymer synthesis is the potential for transetherification reactions []. This side reaction can lead to the formation of undesired macrocycles, impacting the yield and purity of the targeted block copolymers [].
Q6: Beyond its use in attaching biomolecules and polymer synthesis, are there other applications of this compound?
A6: this compound has been employed in the synthesis of reactive, hydrophilic polymers containing nitrofluorobenzenesulfonyl groups []. These polymers demonstrated the ability to bind proteins, highlighting their potential in applications like enzyme immobilization and affinity chromatography [].
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